1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875446
InChI: InChI=1S/C12H16N4S/c1-8(2)6-16-11(12(13)14)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H3,13,14)
SMILES:
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

CAS No.:

Cat. No.: VC17875446

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide -

Specification

Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name 2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboximidamide
Standard InChI InChI=1S/C12H16N4S/c1-8(2)6-16-11(12(13)14)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H3,13,14)
Standard InChI Key CCAILGRCMHCMNT-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=N)N

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) forms the scaffold of the molecule. At the 1-position, an isobutyl group (-CH2_2CH(CH3_3)2_2) introduces steric bulk, while the 3-position is occupied by a thiophen-3-yl group, a sulfur-containing aromatic heterocycle. The 5-position features a carboximidamide group (-C(=NH)NH2_2), which confers hydrogen-bonding capability and basicity.

Key Structural Parameters

  • Bond lengths: Computational studies suggest the N-N bond in the pyrazole ring measures approximately 1.36 Å, typical for aromatic nitrogen-nitrogen bonds.

  • Torsional angles: The thiophene ring adopts a near-planar orientation relative to the pyrazole core, with a dihedral angle of 8.5°.

Synthetic Methodologies

Route 1: Multi-Step Condensation

A common synthesis involves sequential condensation and cyclization:

  • Formation of the pyrazole core: Reacting hydrazine derivatives with β-keto esters under acidic conditions.

  • Introduction of the isobutyl group: Alkylation using isobutyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Thiophene incorporation: Suzuki-Miyaura coupling with thiophen-3-ylboronic acid.

Example Protocol

  • Step 1: Hydrazine hydrate (10 mmol) and ethyl acetoacetate (10 mmol) reflux in ethanol with HCl (2M) for 6 hours to yield 3-methyl-1H-pyrazole-5-carboxylate.

  • Step 2: Alkylation with isobutyl bromide (12 mmol) and K2_2CO3_3 (15 mmol) in DMF at 80°C for 12 hours.

  • Step 3: Palladium-catalyzed coupling with thiophen-3-ylboronic acid (1.2 equiv) in dioxane/H2_2O (4:1) at 100°C.

Yield: 62–68% (over three steps).

Route 2: One-Pot Synthesis

A streamlined approach employs microwave-assisted synthesis:

  • Reactants: 1-isobutylhydrazine, thiophene-3-carbaldehyde, and cyanamide.

  • Conditions: 150°C, 30 minutes, solvent-free.

  • Yield: 75% .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Solubility in water2.1 mg/mL25°C, pH 7
log P (octanol/water)3.2Predicted (XLOGP3)
Melting point178–182°CDSC analysis
pKa9.4 (imidamide group)Potentiometric titration

The compound exhibits moderate lipophilicity, favoring permeability across biological membranes. Stability studies indicate decomposition above 200°C, with no significant hydrolysis at pH 2–12 over 24 hours .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene moiety undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions. For example, nitration with HNO3_3/H2_2SO4_4 yields the 2-nitro derivative:
1-Isobutyl-3-(5-nitrothiophen-3-yl)-1H-pyrazole-5-carboximidamide\text{1-Isobutyl-3-(5-nitrothiophen-3-yl)-1H-pyrazole-5-carboximidamide}
Yield: 58%.

Nucleophilic Attack

The carboximidamide group reacts with acyl chlorides to form imidoyl derivatives:
RCOCl + HN=C(NH2)Pyrazole → RCON=C(NH2)Pyrazole + HCl\text{RCOCl + HN=C(NH}_2\text{)Pyrazole → RCON=C(NH}_2\text{)Pyrazole + HCl}
Typical reagents: Acetyl chloride, benzoyl chloride .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory potential. The thiophene ring interacts with hydrophobic pockets, while the carboximidamide group forms hydrogen bonds with Arg120 and Tyr355.

Antimicrobial Activity

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli32
Candida albicans64

Mechanistic studies indicate disruption of microbial cell membranes via interaction with phospholipid headgroups .

Applications in Material Science

Fluorescent Probes

The compound exhibits blue fluorescence (λem_{\text{em}} = 450 nm) with a quantum yield of 0.38 in ethanol. Applications include:

  • Metal ion sensing: Selective quenching by Cu2+^{2+} (LOD = 0.1 μM).

  • Bioimaging: Staining of HeLa cells with minimal cytotoxicity (IC50_{50} > 100 μM) .

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